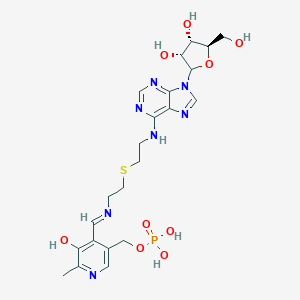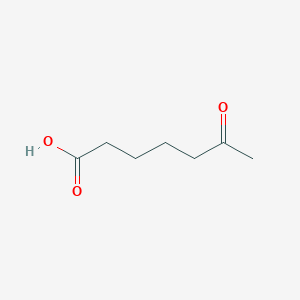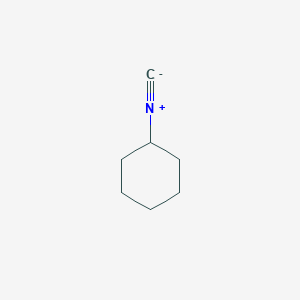
Cyclohexyl isocyanide
Vue d'ensemble
Description
Cyclohexyl isocyanide (CHIC) is an organic compound belonging to the class of isocyanides. It is a colorless, volatile, flammable liquid with a strong odor. CHIC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and in the production of dyes. CHIC is a versatile reagent, with a wide range of synthetic and biological applications.
Applications De Recherche Scientifique
Synthèse de γ-spiroiminolactones
Le cyclohexyl isocyanide réagit avec les acétylènedicarboxylates de dialkyle pour former un intermédiaire 1:1. Cet intermédiaire, après addition à la 1-benzylisatine et à la tryptantrine, produit de nouvelles γ-spiroiminolactones insaturées fortement fonctionnalisées . Ces composés ont des applications potentielles dans les produits pharmaceutiques en raison de leurs structures spirocycliques complexes et biologiquement actives.
Formation de dérivés de cyclopenta[b]pyridine
Une autre réaction impliquant le this compound est avec l'acétylènedicarboxylate de diméthyle, conduisant à un mélange de dérivés de cyclopenta[b]pyridine . Ces dérivés présentent un intérêt dans le développement de nouveaux matériaux et produits pharmaceutiques en raison de leurs propriétés chimiques uniques.
Chimie de coordination
Le this compound peut agir comme un ligand en chimie de coordination, formant des complexes avec divers métaux. Ces complexes sont étudiés pour leurs propriétés catalytiques et leur utilisation potentielle dans les procédés industriels .
Chimie combinatoire
En chimie combinatoire, le this compound est utilisé pour générer de grandes bibliothèques de composés pour le criblage à haut débit. Ceci est particulièrement utile dans la découverte de nouveaux médicaments .
Science des matériaux
La réactivité du this compound en fait un élément de construction précieux en science des matériaux. Il est utilisé pour synthétiser des polymères et d'autres matériaux aux propriétés spécifiques .
Chimie médicinale
La capacité du this compound à former des composés organiques divers en fait un réactif important en chimie médicinale. Il est utilisé pour synthétiser des molécules qui peuvent être testées pour leur activité thérapeutique .
Synthèse organique
Ce composé est également largement utilisé en synthèse organique, où il participe à diverses réactions multi-composants pour créer des molécules organiques complexes .
Chimie environnementale
En raison de sa réactivité, le this compound est également utilisé en chimie environnementale pour étudier les processus de dégradation et la formation de composés pertinents pour l'environnement .
Mécanisme D'action
Target of Action
Cyclohexyl isocyanide, also known as isocyanocyclohexane , has been found to interact with essential metabolic enzymes in bacterial pathogens . These enzymes, such as those involved in the fatty acid biosynthetic process (FabF) and the hexosamine pathway (GlmS), are crucial for the survival and growth of bacteria .
Mode of Action
The compound exerts its effects by covalently modifying these enzymes at their active site cysteines . This modification disrupts the normal function of the enzymes, thereby inhibiting the metabolic processes they are involved in .
Biochemical Pathways
The fatty acid biosynthetic process and the hexosamine pathway are two key biochemical pathways affected by this compound . The fatty acid biosynthetic process is essential for the production of lipids, which are vital components of the bacterial cell membrane. The hexosamine pathway, on the other hand, is involved in the synthesis of amino sugars, which are important for the formation of bacterial cell walls .
Pharmacokinetics
The compound’s physical properties, such as its liquid form and a density of 0878 g/mL at 25 °C , may influence its bioavailability.
Result of Action
The covalent modification of the target enzymes by this compound leads to the inhibition of essential metabolic processes in bacteria . This results in the disruption of bacterial growth and survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that the compound’s stability and efficacy may be affected by temperature. Other environmental factors such as pH and the presence of other chemical substances could also potentially influence the action of this compound.
Safety and Hazards
Cyclohexyl isocyanide is a combustible liquid. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
Isocyanide-based multi-component reactions, including those involving Cyclohexyl isocyanide, are being explored for the carrier-bound and carrier-free covalent immobilization of enzymes . This approach offers operational simplicity, high efficiency, and a notable reduction in time over alternative strategies . It is suitable for either covalent coupling of enzymes on a solid support or intermolecular cross-linking of enzymes .
Analyse Biochimique
Biochemical Properties
Cyclohexyl isocyanide is known to participate in biochemical reactions. It reacts with dimethyl acetylenedicarboxylate to form a mixture of cyclopenta [b] pyridine derivatives, azaspirononatriene derivative, and the azabicyclononatriene
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other molecules at the molecular level. It is known to form covalent bonds with other molecules, leading to changes in their structure and function . This can result in enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in certain metabolic pathways. For instance, it is known to be a substrate for the enzyme cyclohexyl-isocyanide hydratase, which catalyzes the conversion of N-cyclohexylformamide to this compound .
Propriétés
IUPAC Name |
isocyanocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-8-7-5-3-2-4-6-7/h7H,2-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMOVWWVXBHDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239266 | |
| Record name | Cyclohexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-53-3 | |
| Record name | Cyclohexyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexyl isocyanide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7L87QP9YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Cyclohexyl isocyanide has the molecular formula C7H11N and a molecular weight of 109.17 g/mol.
A: this compound shows a strong characteristic absorption band in the infrared (IR) spectrum at around 2130-2170 cm−1, attributed to the isocyanide (C≡N) stretching vibration. [, , ] In 1H NMR spectroscopy, the cyclohexyl protons appear as broad signals in the range of 1.30-2.00 ppm. [] The 13C NMR spectrum shows a characteristic signal for the isocyanide carbon around 145 ppm, which is shifted downfield compared to the free isocyanide ligand (169 ppm) due to its σ-donating character. []
A: this compound is a versatile reagent in multicomponent reactions (MCRs). It acts as a nucleophile, readily adding to activated alkynes and imines, leading to the formation of diverse heterocyclic structures. [, , , , , , , , , ] For instance, in the Ugi four-component reaction (U-4CR), this compound participates alongside an aldehyde, an amine, and a carboxylic acid, affording α-acylamino amides. []
A: Yes, this compound can act as a masked source of cyclohexylamine in certain reactions. For example, in the three-component reaction involving chromone-3-carbaldehyde, 4-hydroxycoumarin, and this compound, biscoumarin derivatives are formed, suggesting the involvement of cyclohexylamine generated in situ. []
A: this compound can coordinate to transition metal centers, forming stable complexes. For example, it reacts with (η4-s-trans-butadiene)tantalocene cation to yield the [(η2-butadiene)(C⋮NC6H11)TaCp2+] complex, where the isocyanide is bound to the tantalum center through its carbon atom. [] It can also displace weaker ligands in existing metal complexes. [, , , ]
A: this compound serves as a building block for various heterocycles, including furochromones, [, ] 2H-iminopyrans, [] furocoumarins, [] γ-spiroiminolactones, [] 5-iminooxazolines, [] stable ketenimines, [] 1H-pyrazoles, [] and dibenz[b,f][1,4]oxazepines. []
A: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanism between this compound and dimethyl acetylenedicarboxylate in the presence of 2-mercaptobenzoxazole. [] The calculations provided insights into the reaction pathway, transition states, and the role of solvent effects.
A: Commonly employed techniques include nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS). [, , , , , , ] These techniques provide information about the structure, bonding, and purity of the compounds.
A: Early studies in the 1970s demonstrated the catalytic activity of group IB and IIB metal compounds in promoting the reaction of this compound with amines to form formamidines. [] This pioneering work highlighted the potential of this compound as a synthon in metal-catalyzed transformations.
A: Research has identified a novel enzyme, isonitrile hydratase, from Pseudomonas putida, which can degrade isonitriles like this compound by hydrating them to the corresponding N-substituted formamides. [] This finding demonstrates the biodegradability of isonitriles and highlights their potential relevance in biological systems.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


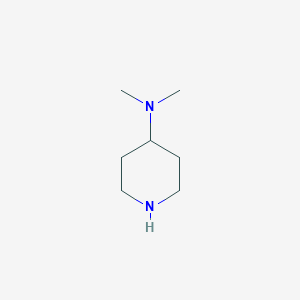

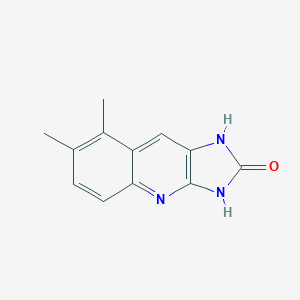
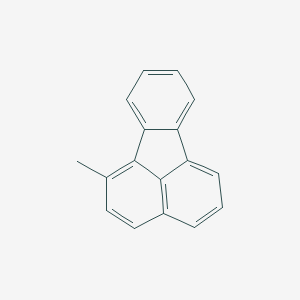

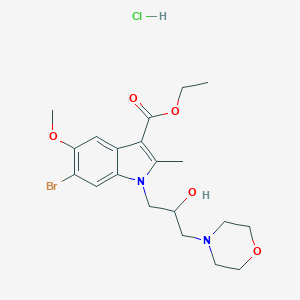
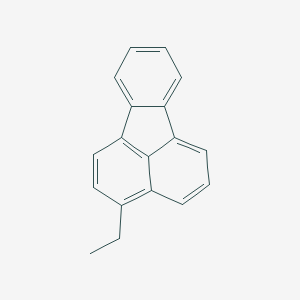



![4-[4-(4-Chlorophenyl)pyridin-1-ium-1-yl]-1-(2-fluorophenyl)butan-1-one](/img/structure/B47746.png)
